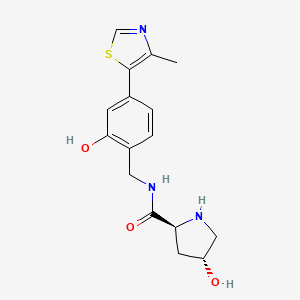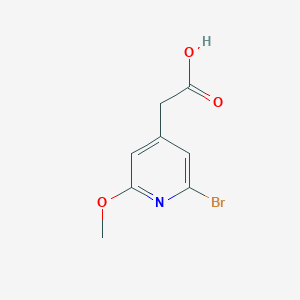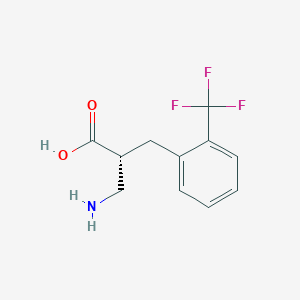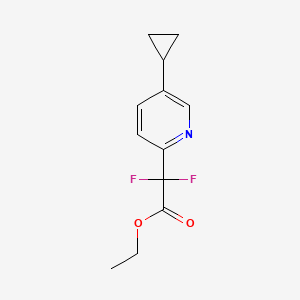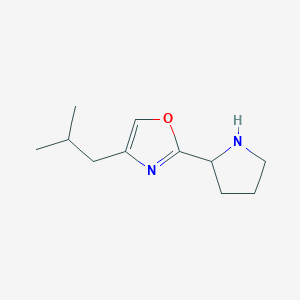
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the oxazole ring, which is known for its stability and biological activity, combined with the pyrrolidine ring, which is a common scaffold in many bioactive molecules, makes this compound a promising candidate for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can be achieved through a multi-step process starting from l-Boc-proline. The key steps involve the formation of intermediates such as 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides, which are then cyclized under Appel reaction conditions to form the oxazole ring . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the oxazole and pyrrolidine rings to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., base or acid catalysis).
Major Products
Wissenschaftliche Forschungsanwendungen
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Explored for its use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-(pyrrolidin-2-yl)oxazole
- 4-Ethyl-2-(pyrrolidin-2-yl)oxazole
- 4-Propyl-2-(pyrrolidin-2-yl)oxazole
Uniqueness
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs. The combination of the oxazole and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization in drug discovery.
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C11H18N2O/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10/h7-8,10,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
BKVAXZAFOTUASM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=COC(=N1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






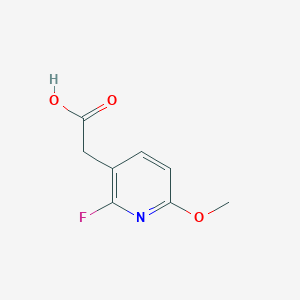
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
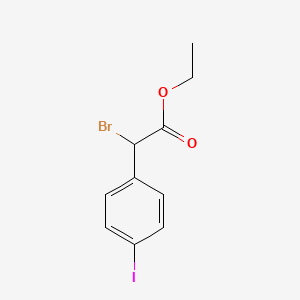
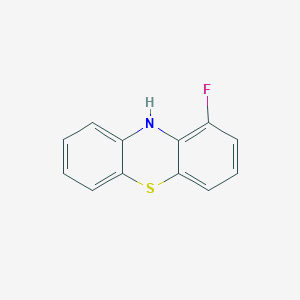
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)

